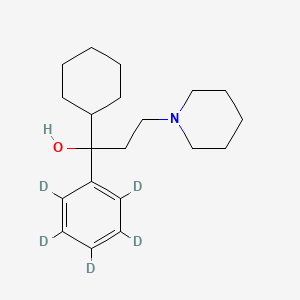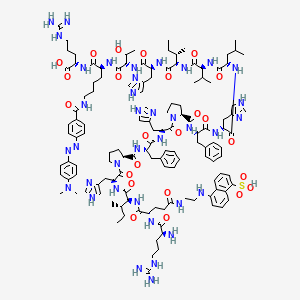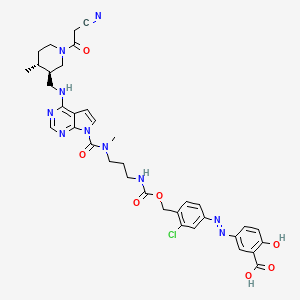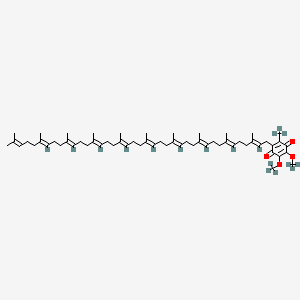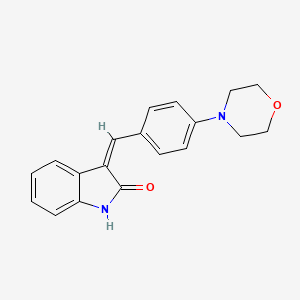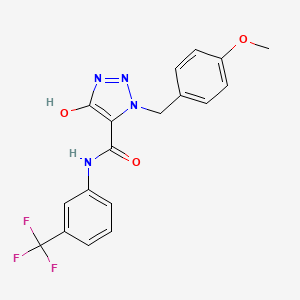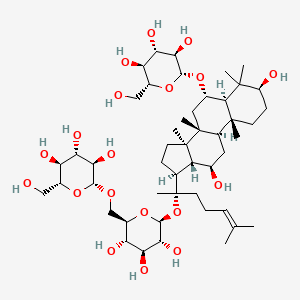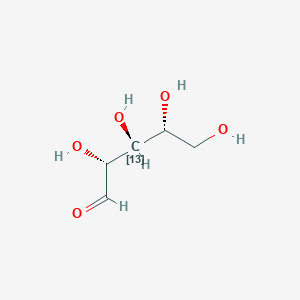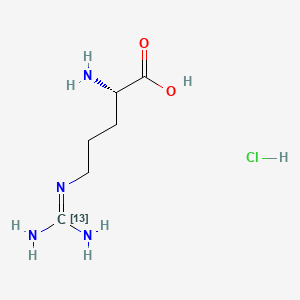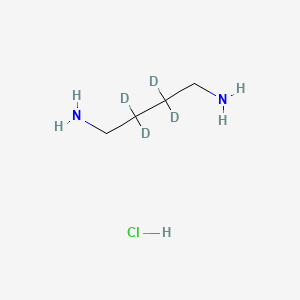
Regorafenib N-oxide and N-desmethyl (M5)-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Regorafenib N-oxide and N-desmethyl (M5)-13C6 is a metabolite of regorafenib, a multiple tyrosine kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . This compound is known for its pharmacological activity and is studied for its role in the efficacy and toxicity of regorafenib treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of regorafenib N-oxide and N-desmethyl (M5)-13C6 involves the oxidation and demethylation of regorafenib. The specific synthetic routes and reaction conditions are not widely published, but it generally involves the use of oxidizing agents and demethylating reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the literature. it is likely that large-scale production follows similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Regorafenib N-oxide and N-desmethyl (M5)-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion of regorafenib to its N-oxide form.
Reduction: Potential reduction of the N-oxide group back to the parent compound.
Substitution: Possible substitution reactions involving the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and demethylating agents such as boron tribromide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions are the N-oxide and N-desmethyl derivatives of regorafenib, which retain significant pharmacological activity .
Applications De Recherche Scientifique
Regorafenib N-oxide and N-desmethyl (M5)-13C6 has several scientific research applications:
Chemistry: Studied for its chemical properties and reactivity.
Biology: Used in studies to understand its biological activity and interactions with cellular targets.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of regorafenib treatment, including its impact on efficacy and toxicity.
Mécanisme D'action
The mechanism of action of regorafenib N-oxide and N-desmethyl (M5)-13C6 involves the inhibition of multiple protein kinases. These kinases are involved in various cellular processes, including angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment. The compound targets kinases such as VEGFR1-3, KIT, RET, RAF1, BRAF, and PDGFR, leading to the inhibition of tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to regorafenib N-oxide and N-desmethyl (M5)-13C6 include:
Regorafenib: The parent compound with similar pharmacological activity.
Sorafenib: Another tyrosine kinase inhibitor with overlapping targets.
Sunitinib: A multi-kinase inhibitor used in the treatment of various cancers.
Uniqueness
This compound is unique due to its specific metabolic profile and its role in the pharmacokinetics of regorafenib. Its distinct chemical structure and activity profile make it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C20H13ClF4N4O4 |
|---|---|
Poids moléculaire |
490.74 g/mol |
Nom IUPAC |
4-[4-[[4-chloro-3-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31)/i1+1,3+1,7+1,10+1,13+1,14+1 |
Clé InChI |
JPEWXTSDCNCZOD-GZEXQWKYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1OC2=CC(=[N+](C=C2)[O-])C(=O)N)F)NC(=O)N[13C]3=[13CH][13C](=[13C]([13CH]=[13CH]3)Cl)C(F)(F)F |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


